

Dorzolamide hydrochloride crystal structure and conformation

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Compound Focus: Dorzolamide Hydrochloride

CAS No.: 130693-82-2

Cat. No.: S548845

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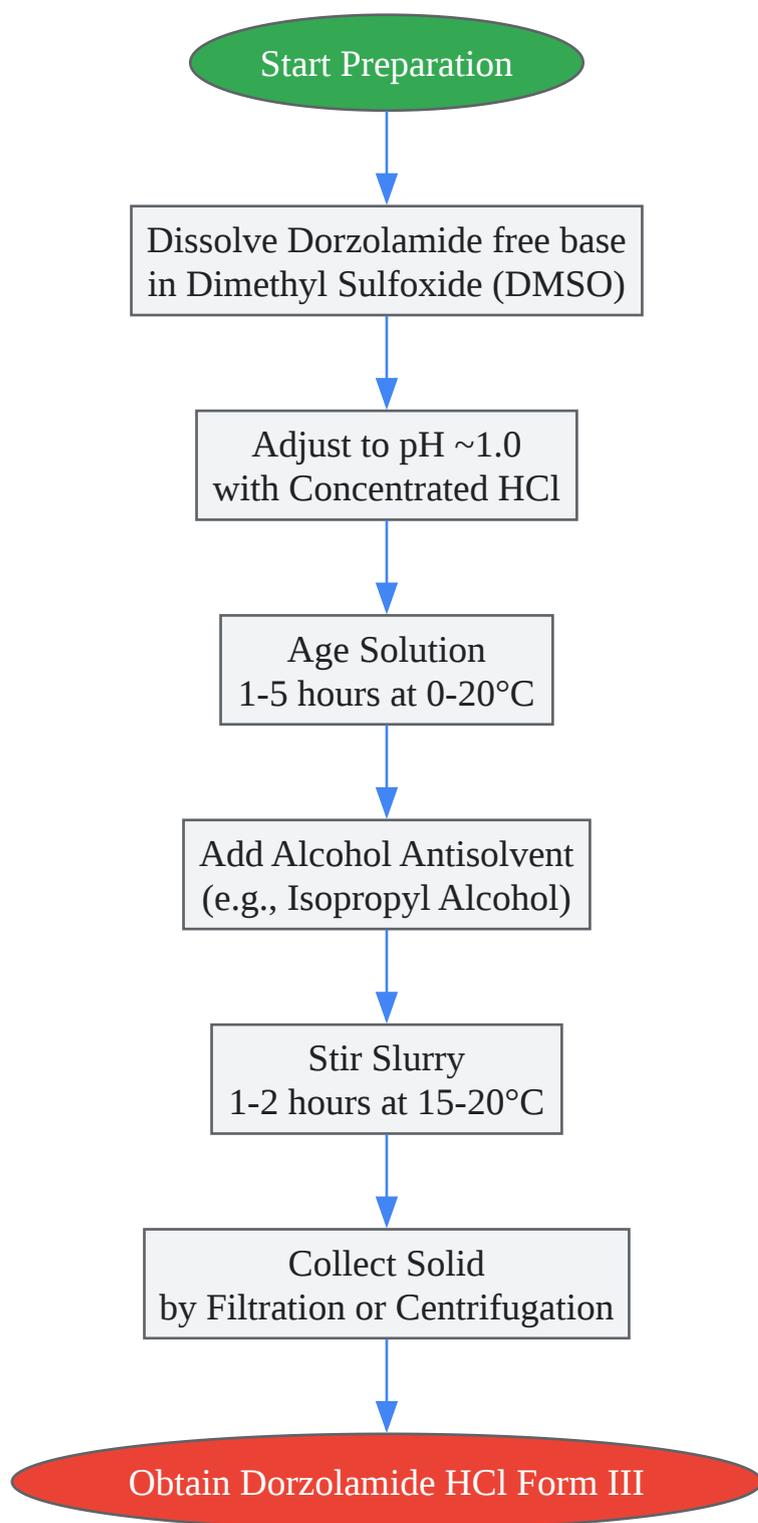
Crystalline Forms of Dorzolamide Hydrochloride

The solid-state structure of **Dorzolamide hydrochloride** is characterized by multiple crystalline forms. The following table summarizes the key information for Form III, a stable form suitable for pharmaceutical preparation, alongside data for other forms mentioned in the literature.

Property	Form I & II (Referenced)	Form III (Novel Crystalline Form)
Designation	Form I, Form II [1]	Form III [1]
Key Characteristics	Mentioned as previously known forms [1]	Stable; does not spontaneously convert to other known forms; suitable for pharmaceutical preparations [1]
XRPD Peaks (2θ)	Information not available in search results	5.7, 8.6, 15.5, 16.1, 16.8, 16.9, 17.2, 18.4, 19.0, 21.1, 22.5, 23.2, 25.1, 25.6, 27.3, 28.9, 30.5 [1]
Preparation Process	Information not available in search results	Precipitated from a DMSO solution of Dorzolamide (free base or HCl) by adding an alcohol (e.g., IPA, ethanol) [1]

Experimental Protocol for Crystal Form III

The following workflow outlines a general method for preparing **Dorzolamide hydrochloride** Form III based on the patent literature. Always refer to the original source and validate the process in a controlled laboratory setting.



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General synthesis workflow for Dorzolamide HCl Form III crystallization [1].

Detailed Steps:

- **Dissolution:** Dissolve 5.0 grams of Dorzolamide free base in 12 ml of Dimethyl Sulfoxide (DMSO) [1].
- **Salt Formation:** Adjust the pH of the solution to approximately 1.0 using concentrated hydrochloric acid. This ensures the formation of the hydrochloride salt [1].
- **Aging (Crystallization Induction):** Maintain the reaction mixture for 3 hours at a temperature between 5°C and 10°C. This step allows for the initial nucleation of the desired crystal form [1].
- **Precipitation:** Add 20 ml of isopropyl alcohol (IPA) to the solution. IPA acts as an antisolvent, reducing the solubility of **Dorzolamide hydrochloride** and prompting its precipitation [1].
- **Crystallization:** Stir the contents for 1 hour at 15°C to 20°C to allow crystal growth and maturation [1].
- **Isolation:** Collect the resulting solid by filtration or centrifugation. The patent example yielded 4.0 grams of **Dorzolamide hydrochloride** Form III [1].

Alternative Pathway: Form III can also be prepared by dissolving existing **Dorzolamide hydrochloride** (Form I or II) in DMSO, heating to 60°C, and then adding IPA at room temperature to precipitate the new form [1].

The Role of Computational Drug Discovery

Dorzolamide is recognized as a pioneering example of **Structure-Based Drug Design (SBDD)** [2] [3]. Its development in the early 1990s leveraged computational methods, which were advanced for the time:

- **Target-Based Design:** The drug was designed to inhibit **carbonic anhydrase II (CA-II)**, an enzyme target in the eye [2] [3].
- **CADD Methods:** The discovery process utilized computational tools that relied on the three-dimensional structure of the target enzyme to design molecules that would fit and inhibit its active site effectively [2] [3].

Key Technical Data Summary

For quick reference, here is a table consolidating the fundamental chemical data for **Dorzolamide hydrochloride**.

Property	Value / Description
IUPAC Name	(4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride [4]
Molecular Formula	C ₁₀ H ₁₇ ClN ₂ O ₄ S ₃ [4] [5]
Molecular Weight	360.90 g/mol [5]
CAS Registry Number	130693-82-2 [4] [5]
InChI Key	OSRUSFPMRGDLAG-QMGYSKNISA-N [6] [4]

Recommendations for Further Research

The search results provide a solid foundation on Form III, but a comprehensive whitepaper may require deeper investigation.

- **Seek Full Characterization Data:** The patents reference XRPD, DSC, and TGA data [6] [1]. For a complete analysis, you would need the full spectra/thermograms, which might be available in the original patent documents or subsequent scientific journals.
- **Compare All Forms:** A thorough technical guide would require detailed data for Forms I and II for a direct comparison of their stability, solubility, and XRPD patterns.
- **Explore Conformational Studies:** While the stereochemistry is defined ((4S,6S)), research articles focusing on computational chemistry might provide more in-depth analysis of the molecule's preferred conformation in the solid state and when bound to the carbonic anhydrase enzyme.

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